

# An In-depth Technical Guide to GQ-16: A Novel PPAR $\gamma$ Ligand

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## Compound of Interest

Compound Name: GQ-16

Cat. No.: B1672112

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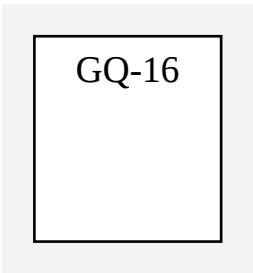
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of **GQ-16**, a novel partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPAR $\gamma$ ). All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a visualization of its signaling pathway.

## Molecular Structure and Chemical Identity

**GQ-16**, with the CAS Number 870554-67-9, is chemically known as 5Z-[(5-bromo-2-methoxyphenyl)methylene]-3-[(4-methylphenyl)methyl]-2,4-thiazolidinedione.<sup>[1]</sup> Its structure is distinct from full PPAR $\gamma$  agonists like rosiglitazone, contributing to its unique pharmacological profile.

Chemical Structure of **GQ-16**



GQ-16

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Caption: Chemical structure of **GQ-16**.

## Physicochemical and Pharmacological Properties

**GQ-16** is a selective partial agonist for PPAR $\gamma$  with a binding affinity ( $K_i$ ) of 160 nM.<sup>[1][2]</sup> Unlike full agonists, it does not activate PPAR $\alpha$ , PPAR $\beta/\delta$ , or Retinoid X receptor alpha (RXR $\alpha$ ).<sup>[1]</sup> This selectivity is a key feature of its mechanism of action.

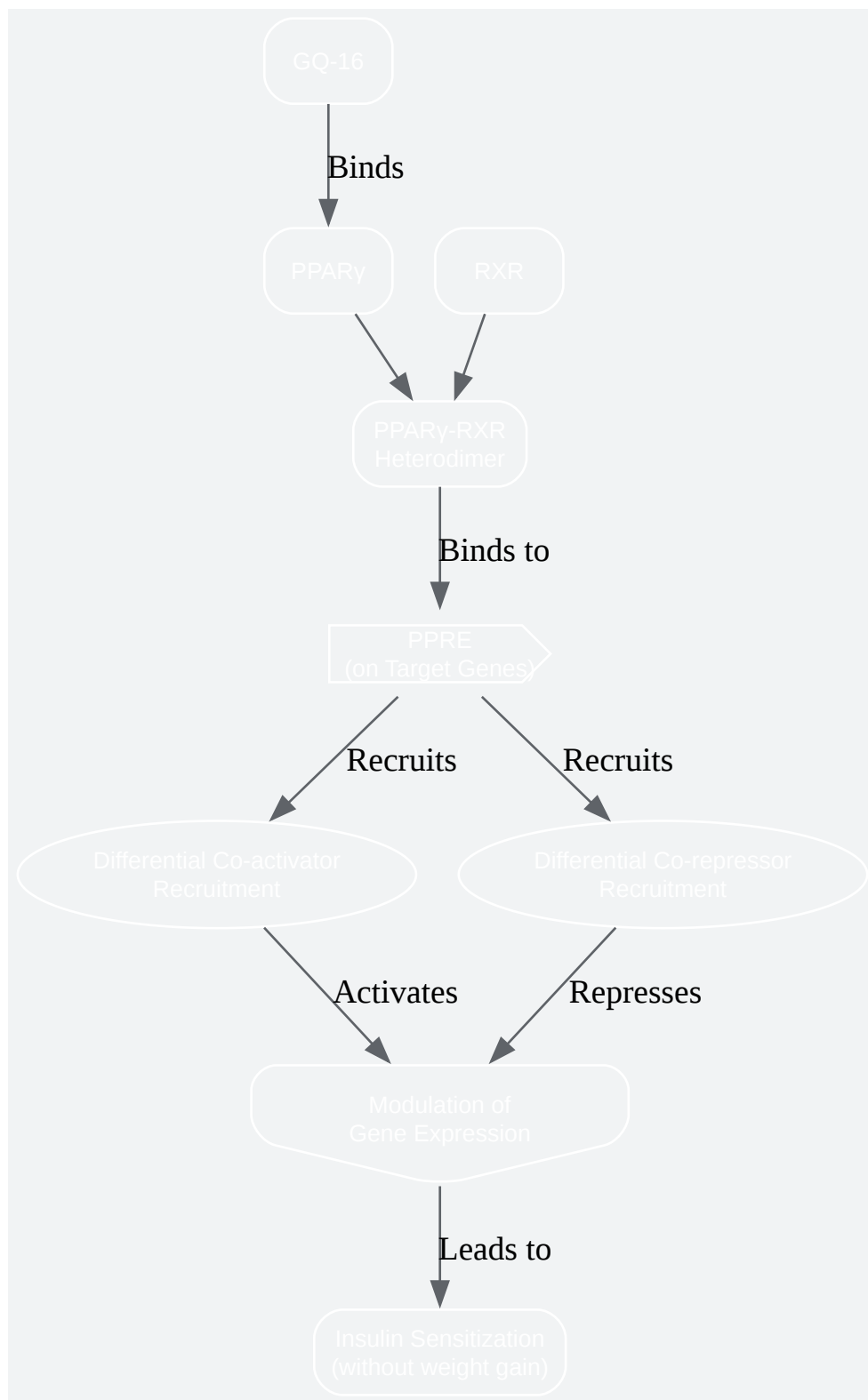
Property	Value	Reference
CAS Number	870554-67-9	<sup>[1]</sup>
Molecular Formula	C <sub>19</sub> H <sub>16</sub> BrNO <sub>3</sub> S	<sup>[1]</sup>
Molecular Weight	418.3 g/mol	<sup>[1]</sup>
Formal Name	5Z-[(5-bromo-2-methoxyphenyl)methylene]-3-[(4-methylphenyl)methyl]-2,4-thiazolidinedione	<sup>[1]</sup>
SMILES	<chem>BrC1=CC(/C=C2C(N(CC3=CC=C(C)C=C3)C(S(=O)(=O)C(OC)C=C1</chem>	<sup>[1]</sup>
InChI	InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3/b17-10-	<sup>[1]</sup>
Binding Affinity ( $K_i$ ) for PPAR $\gamma$	160 nM	<sup>[1][2]</sup>
Solubility (DMF)	5 mg/ml	<sup>[1]</sup>
Solubility (DMSO)	0.33 mg/ml	<sup>[1]</sup>
UV/Vis Absorbance Maxima	213, 308, 359 nm	<sup>[1]</sup>

## Biological Activity and Therapeutic Potential

**GQ-16** demonstrates a unique pharmacological profile by promoting insulin sensitization without the common side effects associated with full PPAR $\gamma$  agonists, such as weight gain, hyperphagia, and edema.[1] While it induces adipogenesis to a significantly lesser extent than rosiglitazone, it effectively reverses impairments in insulin signaling caused by a high-fat diet.[1]

## Signaling Pathway of GQ-16

As a partial agonist of PPAR $\gamma$ , **GQ-16** modulates the expression of genes involved in glucose and lipid metabolism. Upon binding to PPAR $\gamma$ , it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to a conformational change that results in a differential recruitment of co-activator and co-repressor proteins compared to full agonists. This differential recruitment is believed to be the basis for its distinct biological effects.



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Caption: Signaling pathway of **GQ-16** as a partial PPAR $\gamma$  agonist.

## Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of **GQ-16**, based on the available literature.

### PPAR $\gamma$ Ligand Binding Assay

- **Objective:** To determine the binding affinity ( $K_i$ ) of **GQ-16** for the PPAR $\gamma$  ligand-binding domain (LBD).
- **Methodology:** A competitive binding assay was performed using a recombinant human PPAR $\gamma$  LBD. The assay measures the displacement of a radiolabeled known PPAR $\gamma$  ligand by increasing concentrations of **GQ-16**. The concentration of **GQ-16** that displaces 50% of the radiolabeled ligand ( $IC_{50}$ ) is determined and then converted to the inhibition constant ( $K_i$ ) using the Cheng-Prusoff equation.

### Transactivation Assays

- **Objective:** To assess the functional activity of **GQ-16** as a PPAR $\gamma$  agonist and its selectivity against other PPAR subtypes.
- **Methodology:** Cells are co-transfected with expression vectors for the full-length PPAR $\gamma$  (or other PPAR subtypes) and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. The transfected cells are then treated with varying concentrations of **GQ-16**. The agonistic activity is determined by measuring the luciferase activity, which is proportional to the activation of the receptor.

### In Vivo Studies in High-Fat Diet-Induced Obese Mice

- **Objective:** To evaluate the therapeutic effects of **GQ-16** on insulin resistance and weight gain in a relevant animal model.
- **Methodology:** Mice are fed a high-fat diet to induce obesity and insulin resistance. A cohort of these mice is then treated with **GQ-16**, while control groups receive a vehicle or a full PPAR $\gamma$  agonist like rosiglitazone. Over the course of the treatment, parameters such as body weight, food intake, and glucose tolerance are monitored. At the end of the study, tissues can be collected for further analysis of gene expression and insulin signaling pathways.

This guide provides a foundational understanding of **GQ-16** for researchers and professionals in drug development. The unique properties of this partial PPAR $\gamma$  agonist highlight its potential as a therapeutic agent for metabolic disorders with an improved safety profile compared to existing treatments.

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## References

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